molecular formula C11H15ClN2O B2661829 (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride CAS No. 958075-47-3

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride

Cat. No. B2661829
CAS RN: 958075-47-3
M. Wt: 226.7
InChI Key: BBODDTTVNJYOHR-UHFFFAOYSA-N
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Description

“(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride” is a compound that belongs to the class of azepines . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benazepril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor, was achieved via an Ugi three-component reaction in trifluoroethanol . The key step involved the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester .


Chemical Reactions Analysis

The chemical reactions involving azepine derivatives have been studied. For instance, a new strategy to construct 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one heterocyclic rings was reported based on emerging tertiary enamide synthons . The reaction proceeded most probably through a nucleophilic addition of enamides to aldehyde, deprotonation, and dehydration cascade .

Scientific Research Applications

Dopaminergic Activity and Medicinal Chemistry Applications

  • Benzazepines, including derivatives structurally similar to "(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride," have been synthesized and evaluated for their dopaminergic activity. These compounds have shown potential as agonists of central and peripheral dopamine receptors. Their synthesis involves cyclization of certain amino alcohols, highlighting their relevance in developing drugs targeting dopaminergic pathways (Pfeiffer et al., 1982).

Scaffold in Peptide Mimetics

  • The benzazepine scaffold is recognized as an important family of privileged templates in medicinal chemistry. Derivatives such as the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) are used as core structures in various therapeutic peptide mimetics, underscoring the structural versatility and significance of benzazepine derivatives in the development of new therapeutic agents (Van der Poorten et al., 2018).

Novel Tetrahydro-1-benzazepine Derivatives

  • Research has also focused on developing novel tetrahydro-1-benzazepine derivatives with potential biological applications. These studies involve synthesizing tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and related compounds, which further illustrates the chemical diversity achievable with the benzazepine core and its potential utility in various scientific research contexts (Guerrero et al., 2020).

Hydrogen-bonded Assembly Studies

  • The study of hydrogen-bonded assemblies in benzazepine derivatives provides insights into the molecular interactions and structural properties of these compounds. Such research has implications for understanding the molecular basis of drug-receptor interactions and designing drugs with improved efficacy and specificity (Guerrero et al., 2014).

properties

IUPAC Name

3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14;/h2-5,9H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBODDTTVNJYOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CCC(C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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